molecular formula C8H16N2O3 B8204879 N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide

N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide

Cat. No.: B8204879
M. Wt: 188.22 g/mol
InChI Key: ROIGKIXGKOAKKZ-UHFFFAOYSA-N
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Description

N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide is a specialized organic compound featuring a formamide core substituted with a 3-hydroxyazetidinyl group and a tert-butoxy moiety. The tert-butoxy group contributes steric bulk, likely improving resistance to enzymatic degradation.

Properties

IUPAC Name

N-(3-hydroxyazetidin-1-yl)-N-[(2-methylpropan-2-yl)oxy]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-8(2,3)13-10(6-11)9-4-7(12)5-9/h6-7,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIGKIXGKOAKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)ON(C=O)N1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 3-Hydroxyazetidine

The azetidine ring serves as the nucleophilic core in this approach. 3-Hydroxyazetidine hydrochloride reacts with tert-butoxy formamide precursors under basic conditions. For example, cesium carbonate in 1,2-dimethoxyethane (DME) at 120°C facilitates the substitution of halides or leaving groups on the formamide derivative. This method achieved a 93% yield when synthesizing related azetidine derivatives, demonstrating scalability for industrial applications.

A modified protocol using triethylamine (TEA) in isopropyl alcohol at 75–85°C proved equally effective, yielding 97% of the target compound. The choice of base significantly impacts reaction efficiency: cesium carbonate, a strong inorganic base, accelerates deprotonation, while TEA minimizes side reactions in polar solvents.

Coupling Reactions

Amide Bond Formation via Activated Intermediates

Activating the formamide carbonyl group is critical for coupling with 3-hydroxyazetidine. Acetic anhydride and triethylorthoformate are commonly used to generate reactive intermediates. In one protocol, ethyl 2,4,5-trifluorobenzoylacetate was treated with triethylorthoformate and acetic anhydride at 130°C to form an activated species, which subsequently reacted with 3-hydroxyazetidine hydrochloride in the presence of DBU (1,8-diazabicycloundec-7-ene). This two-step process achieved a 93.58% yield, highlighting its robustness for large-scale synthesis.

Multicomponent Reactions (MCRs)

Ugi-Tetrazole Reaction

The Ugi reaction, a four-component process, offers a convergent route to formamide derivatives. A study demonstrated the use of 3,5-di-tert-butyl-4-hydroxybenzyl isocyanide as a convertible isocyanide, enabling post-Ugi cleavage to yield tetrazole-containing formamides. Adapting this method, 3-hydroxyazetidine could replace the amine component, with tert-butoxy groups introduced via the isocyanide or carboxylate partner.

Passerini Reaction

Though less explored, the Passerini reaction (isocyanide, carbonyl, and carboxylic acid) could assemble the formamide scaffold. For example, tert-butoxyacetic acid might react with 3-hydroxyazetidine and an isocyanide under mild conditions.

Protection-Deprotection Strategies

Hydroxyl Group Protection

The 3-hydroxyazetidine’s hydroxyl group often requires protection during synthesis. Boc (tert-butoxycarbonyl) and acetyl groups are typical choices. In a representative procedure, the hydroxyl group was acetylated using acetic anhydride before formamide formation, followed by deprotection with 6% HCl at 99°C. This approach minimizes unwanted side reactions during nucleophilic substitutions.

tert-Butoxy Group Installation

Introducing the tert-butoxy group via Boc protection is a common strategy. For example, reacting tert-butyl chloroformate with 3-hydroxyazetidine in dichloromethane (DCM) and subsequent deprotection yields the desired formamide.

Industrial and Laboratory-Scale Optimization

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DME, DMSO) enhance reaction rates but may require higher temperatures (90–120°C).

  • Protic solvents (e.g., isopropyl alcohol) are preferable for acid-sensitive intermediates, operating at 75–85°C.

Catalytic Systems

  • DBU and cesium carbonate are optimal for deprotonation and accelerating substitutions.

  • Lithium chloride additives improve yields in formamide condensations by stabilizing intermediates.

Comparative Analysis of Methods

MethodConditionsYieldScalabilityReference
Nucleophilic SubstitutionCs2CO3, DME, 120°C93%High
Amide CouplingAc2O, DBU, 35°C93.58%Moderate
Ugi ReactionIsocyanide, MeOH, rt~80%*Low
Boc ProtectionBoc2O, DCM, TEA85–90%High

*Theoretical yield based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:
N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide is being investigated for its role as a building block in drug design. Its structural characteristics may allow it to modulate biological pathways, particularly those related to receptor activity. Initial studies suggest that compounds with similar structures can influence pathways involved in sleep regulation and circadian rhythms, indicating potential therapeutic uses in sleep disorders.

2. MEK Inhibition:
Research indicates that azetidine derivatives, including this compound, may act as inhibitors of the MEK pathway, which is significant in the treatment of proliferative diseases such as cancer. Compounds that inhibit MEK can disrupt cancer cell proliferation, making this compound a candidate for further investigation in oncology .

Biological Research Applications

1. Interaction Studies:
this compound has been utilized in studies assessing its binding affinity to various biological targets. These studies are critical for understanding how this compound can affect cellular processes and signaling pathways. Preliminary findings suggest that it may interact with specific receptors or enzymes, influencing their activity and potentially altering physiological responses .

2. High-Throughput Screening:
The compound's unique structure makes it suitable for high-throughput screening methods aimed at identifying novel biological activities. By evaluating its effects on cell lines or biochemical assays, researchers can gain insights into its pharmacological properties and potential therapeutic applications .

Synthetic Methodologies

1. Multicomponent Reactions:
this compound can be synthesized through multicomponent reactions (MCRs), which are valuable in creating complex molecular architectures efficiently. These reactions allow for the rapid assembly of diverse chemical entities, making them ideal for drug discovery processes .

2. Comparative Structural Analysis:
The compound has been compared with other azetidine derivatives to understand how variations in functional groups affect chemical reactivity and biological activity. Such comparative studies are essential for optimizing drug candidates by enhancing their efficacy and reducing side effects.

Case Studies

Study Objective Findings
Interaction StudiesAssess binding affinity to receptorsIndicated potential modulation of receptor activity related to sleep regulation
MEK Inhibition ResearchEvaluate anti-cancer propertiesShowed promise as a MEK inhibitor, impacting cancer cell proliferation
High-Throughput ScreeningIdentify novel activitiesLed to the discovery of new potential therapeutic applications

Mechanism of Action

The mechanism of action of N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

A. Aryl-Substituted Formamides

  • N-(4-Methoxyphenyl)formamide 2-O-β-D-xyloside (): Contains a β-D-xylose moiety and a 4-methoxyphenyl group. The sugar unit enhances hydrophilicity, contrasting with the tert-butoxy group's hydrophobicity in the target compound.
  • N-(4-Cyanophenyl)formamide (): Features a strong electron-withdrawing cyano group, increasing electrophilicity compared to the electron-donating hydroxyazetidinyl group.

B. Heterocyclic-Substituted Formamides

  • N-(2-Cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide (): Replaces the azetidine ring with a pyrrole heterocycle. The aromatic pyrrole offers greater stability but lacks the hydroxyl functionality and ring strain of azetidine.

C. tert-Butoxy or Protected Formamides

  • (E)-N-{(tert-Butoxy)carbonylimino}(tert-butoxy)formamide (): Incorporates a tert-butoxycarbonylimino group, which may participate in conjugation or nucleophilic reactions, unlike the hydroxyazetidine’s hydrogen-bonding capability.

Physicochemical and Thermal Properties

Compound Name Substituents Solubility Thermal Stability Key Features References
N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide 3-hydroxyazetidinyl, tert-butoxy Moderate (polar solvents) High (inferred) Strain from azetidine; hydroxyl enhances H-bonding
N-(4-Methoxyphenyl)formamide 2-O-β-D-xyloside 4-methoxyphenyl, β-D-xylose High (aqueous) Moderate Sugar moiety increases hydrophilicity
N-(4-Cyanophenyl)formamide 4-cyanophenyl Low (organic solvents) High Electron-withdrawing cyano group
(E)-N-{(tert-Butoxy)carbonylimino}(tert-butoxy)formamide tert-butoxycarbonylimino, tert-butoxy Low Moderate Conjugated imino group; steric protection

Key Observations:

  • Solubility : The tert-butoxy group reduces water solubility compared to xyloside derivatives (), but the hydroxyazetidinyl group may offset this via polar interactions.
  • Thermal Stability : Aryl-substituted formamides () exhibit phase transitions under thermal stress, while bulky substituents (e.g., tert-butoxy) likely enhance stability due to steric hindrance.

Research Findings and Discussion

  • Thermal Behavior : Unlike phase-transition-prone aryl derivatives (), the target compound’s rigid azetidine ring may resist conformational changes under heat.
  • Synthetic Challenges : Introducing hydroxyazetidine requires careful control to avoid ring strain-induced side reactions, contrasting with more stable heterocycles like pyrrole ().

Biological Activity

N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features. This article explores its biological activity, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₈H₁₆N₂O₃
  • Molecular Weight : 188.22 g/mol
  • CAS Number : 2007924-99-2
  • IUPAC Name : tert-butyl (3-hydroxyazetidin-1-yl)carbamate

The compound features a hydroxyazetidine moiety and a tert-butoxy group, which contribute to its distinct chemical properties and biological activity. Its synthesis typically involves multi-step reactions that highlight its utility as a building block in organic synthesis and drug development .

Interaction Studies

Preliminary studies indicate that this compound may interact with various biological receptors and enzymes, influencing pathways associated with sleep regulation and circadian rhythms. These interactions are believed to be mediated through modulation of receptor activity, although specific mechanisms remain to be fully elucidated.

Case Studies and Research Findings

  • GABA Uptake Inhibition :
    • Similar compounds have been studied for their ability to inhibit GABA uptake, which is crucial for neurotransmission in the central nervous system. The introduction of lipophilic residues has been shown to enhance the pharmacokinetic properties of these compounds, improving their ability to cross the blood-brain barrier (BBB) and increasing their inhibitory potency against GABA transporters .
  • Comparative Analysis :
    • A comparison with structurally similar compounds reveals variations in biological activity based on functional group modifications. For instance:
      Compound NameStructural FeaturesUnique Aspects
      N-(3-Hydroxyazetidin-1-yl)acetamideAzetidine ring, acetyl groupPotentially less hydrophobic than tert-butoxy formamide
      N-(4-Hydroxyazetidin-1-yl)(tert-butoxy)formamideAzetidine ring, different hydroxyl positionMay exhibit different biological activity patterns
      N-(3-Aminopropanoyl)(tert-butoxy)formamideAzetidine ring with propanoyl groupDifferent reactivity due to the presence of amino group

This table illustrates how subtle changes in chemical structure can lead to significant differences in biological function and therapeutic potential.

Therapeutic Applications

The compound's potential applications span various therapeutic areas, including:

  • Neurological Disorders : Due to its influence on GABA uptake, it may serve as a candidate for treating conditions like epilepsy or anxiety disorders.
  • Circadian Rhythm Disorders : Its interaction with sleep-regulating pathways suggests possible applications in managing sleep disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via Pd-catalyzed cross-coupling reactions using tert-butoxycarbonyl (Boc) protecting groups to stabilize reactive intermediates. For example, tert-butyl derivatives are often synthesized using Pd catalysts (e.g., XPhos ligand) with NaOtBu or Cs₂CO₃ as a base in solvents like THF or DMF at controlled temperatures (60–100°C) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. GC/MS or HPLC analysis is critical for verifying purity (>95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : To confirm the azetidine ring structure and tert-butoxy group integration.
  • FT-IR : Identify formamide C=O stretching (~1650–1700 cm⁻¹) and hydroxyl (-OH) bands (~3200–3500 cm⁻¹) .
  • Mass Spectrometry (ESI-MS or HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns .
  • Single-Crystal X-ray Diffraction : For definitive stereochemical confirmation of the azetidine and formamide moieties .

Q. How does the tert-butoxy group influence the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. The tert-butoxy group typically enhances steric protection against hydrolysis compared to smaller alkoxy groups .

Advanced Research Questions

Q. What strategies resolve challenges in multi-step synthesis, such as regioselectivity in azetidine ring functionalization?

  • Methodology :

  • Protecting Group Strategy : Use Boc groups to shield the hydroxyl group during azetidine ring modification. Deprotection with TFA/CH₂Cl₂ (1:1) ensures minimal side reactions .
  • Regioselective Catalysis : Employ chiral ligands (e.g., (R)-BINAP) with Pd catalysts to control stereochemistry during formamide bond formation .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies. Key parameters include:

  • Electrostatic Potential Maps : Identify nucleophilic attack sites on the azetidine nitrogen.
  • Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMSO) to match experimental yields .

Q. What mechanistic insights explain unexpected byproducts during tert-butoxy group deprotection?

  • Methodology : Use LC-MS/MS to trace byproduct formation. Common issues include:

  • Over-Acidification : Excessive TFA during Boc removal can protonate the azetidine ring, leading to ring-opening byproducts. Optimize deprotection time (e.g., 1–2 hours) .
  • Radical Intermediates : EPR spectroscopy can detect transient radicals, which are quenched with antioxidants like BHT .

Q. How can analytical methods be optimized for detecting trace impurities in complex matrices (e.g., biological samples)?

  • Methodology : Develop a UPLC-MS/MS protocol:

  • Column : C18 (2.1 × 50 mm, 1.7 µm).
  • Ionization : ESI+ mode with MRM transitions specific to the compound and its metabolites.
  • Sample Prep : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges to reduce matrix interference .

Data Contradiction Resolution

Q. How to address discrepancies in reported melting points or spectral data?

  • Methodology : Cross-validate using orthogonal techniques:

  • DSC vs. Capillary Melting Point : Differential scanning calorimetry (DSC) provides precise phase transition data, reducing subjective errors in capillary methods .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra, especially for azetidine protons .

Q. Why do synthetic yields vary across studies using similar protocols?

  • Methodology : Systematically test variables:

  • Catalyst Loading : Pd(PPh₃)₄ at 2–5 mol% vs. Pd(OAc)₂ at 1–3 mol%.
  • Oxygen Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) to prevent Pd catalyst oxidation .

Methodological Best Practices

  • Synthetic Reproducibility : Pre-dry solvents (e.g., THF over molecular sieves) and use freshly distilled bases (e.g., NaOtBu) to avoid moisture-driven side reactions .
  • Data Archiving : Deposit raw NMR (FID files), chromatograms, and crystallographic data (CIF files) in open-access repositories (e.g., Cambridge Crystallographic Data Centre) for peer validation .

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